molecular formula C21H24N2O3S B2912683 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 955748-05-7

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2912683
CAS No.: 955748-05-7
M. Wt: 384.49
InChI Key: JPDGCUCMGPZUHG-UHFFFAOYSA-N
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Description

This compound features a tetrahydroisoquinoline scaffold substituted with an acetyl group at position 2 and a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide moiety at position 5.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15(24)23-11-10-17-6-8-20(12-19(17)14-23)22-27(25,26)21-9-7-16-4-2-3-5-18(16)13-21/h6-9,12-13,22H,2-5,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDGCUCMGPZUHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is C21H24N2O3SC_{21}H_{24}N_{2}O_{3}S with a molecular weight of 384.5 g/mol. The compound features a tetrahydroisoquinoline core combined with a sulfonamide group and a naphthalene moiety, which contributes to its unique pharmacological properties.

Property Value
Molecular FormulaC21H24N2O3SC_{21}H_{24}N_{2}O_{3}S
Molecular Weight384.5 g/mol
CAS Number955748-05-7

Antitumor Activity

Research has indicated that compounds within the tetrahydroisoquinoline class exhibit significant antitumor properties. For instance, a study evaluating various derivatives demonstrated that certain analogs exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. Specifically:

  • Compound 32 : IC50 = 2.5 µg/mL
  • Compound 25 : IC50 = 3 µg/mL
  • Doxorubicin : IC50 = 37.5 µg/mL

These findings suggest that N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may possess similar or enhanced antitumor efficacy compared to established treatments .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The sulfonamide group may enhance binding affinity to these targets, leading to inhibition of critical signaling pathways associated with tumor growth.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. These studies consistently show a dose-dependent response in cell viability reduction.
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship have revealed that modifications in the naphthalene and sulfonamide moieties can significantly influence biological activity. For example:
    • Substitution patterns on the naphthalene ring can enhance lipophilicity and cellular uptake.
    • Variations in the sulfonamide group can modulate inhibitory activity against specific enzymes.
  • Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic properties for this compound, including improved solubility and bioavailability compared to other tetrahydroisoquinoline derivatives .

Comparison with Similar Compounds

Research Implications

  • Synthetic Challenges : The low yield of 5d (19.2%) suggests that microwave-assisted methods, while efficient, may require optimization for sulfonamide-linked compounds .
  • Structure-Activity Relationships (SAR) : The evidence lacks pharmacological data, but structural comparisons imply that:
    • The acetyl group in the target compound may improve pharmacokinetic properties over bulkier acyl substituents.
    • The tetrahydronaphthalene-sulfonamide moiety could enhance hydrophobic interactions compared to simpler aryl sulfonamides.

Q & A

Q. How can this compound be applied in non-pharmaceutical research (e.g., chemical engineering)?

  • Answer : Explore its use in membrane separation technologies (CRDC subclass RDF2050104) as a sulfonamide-based ion carrier. Test stability under high-pressure conditions using simulation tools (e.g., Aspen Plus) .

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